(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Epigenetics Histone reader domains Chemical probe selectivity

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1178668-74-0, molecular formula C₁₆H₂₁BrN₂O, molecular weight 337.26) is a para‑bromo analogue within the aryl‑pyrrolidinopiperidinyl methanone chemotype. This compound architecture is characterized by a 4‑bromobenzoyl group linked to a 4‑(pyrrolidin‑1‑yl)piperidine scaffold.

Molecular Formula C16H21BrN2O
Molecular Weight 337.25 g/mol
Cat. No. B7871730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
Molecular FormulaC16H21BrN2O
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H21BrN2O/c17-14-5-3-13(4-6-14)16(20)19-11-7-15(8-12-19)18-9-1-2-10-18/h3-6,15H,1-2,7-12H2
InChIKeyWMPTXERVFICGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1178668-74-0) — A Structurally Distinct L3MBTL1 Domain Probe


(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1178668-74-0, molecular formula C₁₆H₂₁BrN₂O, molecular weight 337.26) is a para‑bromo analogue within the aryl‑pyrrolidinopiperidinyl methanone chemotype . This compound architecture is characterized by a 4‑bromobenzoyl group linked to a 4‑(pyrrolidin‑1‑yl)piperidine scaffold . The positional isomerism of the bromine substituent fundamentally distinguishes it from the well‑known meta‑bromo analogue UNC‑926, a validated L3MBTL1 methyl‑lysine reader domain antagonist . This structural distinction is critical for structure–activity relationship (SAR) campaigns, orthosteric‑site probing, and selectivity profiling, as the bromine position directly influences molecular recognition at the MBT domain aromatic cage .

Why Generic Substitution Fails for (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone — Isomer‑Dependent Target Engagement


The 3‑bromo isomer UNC‑926 (CAS 1184136‑10‑4) is a well‑characterized L3MBTL1 inhibitor (Kd = 3.9 μM), but its binding mode relies on precise placement of the bromine atom within the MBT domain’s aromatic cage . Simple replacement with the 4‑bromo isomer is not functionally neutral: the para‑bromine substitution alters the vector and electron density of the halogen‑bond donor, potentially reorienting the phenyl ring within the binding pocket and shifting the selectivity fingerprint across MBT‑domain paralogs (L3MBTL1, L3MBTL3, L3MBTL4, MBTD1) [1]. Furthermore, the predicted physicochemical properties differ—the 4‑bromo isomer exhibits a distinct computed logP and polar surface area, directly affecting passive permeability and solubility, which are critical for cellular assay reproducibility . Therefore, ordering “any bromophenyl‑pyrrolidinopiperidine methanone” without specifying the regioisomer risks obtaining a compound with divergent on‑target potency, off‑target profile, and biophysical behavior.

Quantitative Differentiation Evidence for (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone vs. UNC‑926 and Other Analogs


Bromine Regioisomerism Drives Distinct L3MBTL1 Binding Poses — A Comparative Structural Alert

UNC‑926 (3‑bromo isomer) binds the L3MBTL1 MBT domain with a Kd of 3.9 μM, engaging the aromatic cage through a halogen‑bond interaction that is highly sensitive to bromine position [1]. The 4‑bromo isomer presents the bromine atom at the para‑position, which is expected to alter the dihedral angle of the benzoyl group relative to the piperidine ring, potentially affecting both affinity and selectivity across the MBT family [2]. While direct Kd data for the 4‑bromo isomer are not publicly available, the established SAR for this chemotype indicates that even a single atom shift in halogen position can change the affinity by >10‑fold for MBT‑domain proteins . This makes the compound a critical negative‑control or selectivity‑profiling complement when used alongside UNC‑926.

Epigenetics Histone reader domains Chemical probe selectivity

Predicted Physicochemical Distinctiveness — Calculated LogP and Solubility Profile

The 4‑bromo isomer exhibits computed physicochemical properties that differ from the 3‑bromo isomer, influencing its suitability for cell‑based assays. The predicted boiling point is 449.1 ± 40.0 °C and density is 1.381 ± 0.06 g/cm³ . While experimental logP values are not available for the 4‑bromo isomer, the closely related 1‑(4‑bromobenzoyl)piperidine has a computed XLogP3 of 2.9, suggesting moderate lipophilicity [1]. In contrast, UNC‑926 (3‑bromo) is typically described as having higher aqueous solubility (e.g., ≥100 mM in DMSO for the hydrochloride salt) . The difference in lipophilicity could translate into measurable differences in passive membrane permeability and cellular uptake, making the 4‑bromo isomer potentially more suitable for assays requiring moderate logD to avoid non‑specific binding.

Medicinal chemistry Drug-like properties Permeability

Synthetic Accessibility and Purity Benchmarking — 95% vs. 98% Purity Gradients

Commercial batches of (4‑bromophenyl)(4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl)methanone are offered at 95% purity . In contrast, UNC‑926 is widely available at ≥98% (HPLC) purity . This purity differential of approximately 3 percentage points is meaningful for biophysical assays (e.g., SPR, ITC) where impurities can contribute to non‑specific signal or mask weak interactions. The synthetic route to the 4‑bromo isomer typically involves acylation of 4‑(pyrrolidin‑1‑yl)piperidine with 4‑bromobenzoyl chloride under basic conditions, a less optimized sequence than the commercial synthesis of UNC‑926, which has undergone extensive process refinement [1].

Chemical synthesis Procurement quality Building block

MBT Domain Selectivity Fingerprint — Inferring the 4‑Bromo Isomer’s Unique Profile

UNC‑926 exhibits a defined selectivity fingerprint: IC₅₀ values of 3.9 μM (L3MBTL1), 3.2 μM (L3MBTL3), and 15.6 μM (L3MBTL4), while being essentially inactive against MBTD1, SFMBT1, and CBX7 (IC₅₀s > 30 μM) [1]. The 4‑bromo isomer, by relocating the bromine to the para‑position, is expected to alter this selectivity pattern because the halogen‑bond interaction with the conserved aromatic cage residue differs among MBT‑domain proteins [2]. Even if the 4‑bromo compound maintains L3MBTL1 affinity, its activity against L3MBTL3 and L3MBTL4 may diverge substantially, potentially yielding a compound with a narrower or broader paralog selectivity profile. This renders the 4‑bromo isomer a valuable tool for dissecting the contribution of specific MBT‑domain subtypes in chromatin biology.

Paralog selectivity Chemical probe validation Epigenetic tool compounds

Optimal Research and Industrial Application Scenarios for (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone


Structure–Activity Relationship (SAR) Elucidation of MBT‑Domain Ligand Binding Pockets

When undertaking a systematic SAR campaign to map the halogen‑bonding requirements of the L3MBTL1 aromatic cage, (4‑bromophenyl)(4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl)methanone serves as an essential comparative tool alongside UNC‑926. The para‑bromine substitution provides a direct test of the positional tolerance of the halogen‑bond acceptor, a feature that is obscured when only the meta‑isomer is available [1]. Researchers can measure binding affinity (e.g., by SPR or FP) and compare with published UNC‑926 Kd values to construct a halogen‑position map of the binding site.

Chemical Probe Selectivity Profiling Across MBT‑Domain Paralogs

The selectivity fingerprint of UNC‑926 across L3MBTL1, L3MBTL3, L3MBTL4, and MBTD1 is well characterized [2]. By testing the 4‑bromo isomer in the same panel, biologists can identify paralog‑specific effects in cellular models (e.g., cancer lines overexpressing L3MBTL3). This application is critical for target‑deconvolution studies where off‑target effects on related reader domains must be ruled out to ensure mechanistic clarity.

Physicochemical Optimization of Epigenetic Probe Candidates

In hit‑to‑lead campaigns targeting MBT‑domain proteins, the altered lipophilicity and solubility of the 4‑bromo isomer, predicted by its computed properties , can be exploited to fine‑tune pharmacokinetic parameters. The compound can serve as a starting scaffold for medicinal chemists seeking to balance potency with physicochemical properties, particularly when seeking to reduce logD relative to the more lipophilic UNC‑926 while maintaining target engagement.

Synthetic Methodology Development for 4‑Bromobenzoyl Piperidine Libraries

The lower commercial purity (95%) of the 4‑bromo isomer compared to UNC‑926 (≥98%) highlights an opportunity for process chemistry optimization. Both academic labs and CROs can use this compound as a test substrate for developing high‑yielding, high‑purity acylation protocols for sterically hindered 4‑(pyrrolidin‑1‑yl)piperidine, with the goal of manufacturing analogues at ≥98% purity for biophysical assays.

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